molecular formula C11H15N B13050009 1-(4-Ethylphenyl)prop-2-EN-1-amine

1-(4-Ethylphenyl)prop-2-EN-1-amine

Cat. No.: B13050009
M. Wt: 161.24 g/mol
InChI Key: NHEJVLNNXBSWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol It is a derivative of prop-2-en-1-amine, featuring an ethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)prop-2-EN-1-amine typically involves the reaction of 4-ethylbenzaldehyde with nitromethane to form 4-ethyl-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated amines .

Scientific Research Applications

1-(4-Ethylphenyl)prop-2-EN-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethylphenyl)prop-2-EN-1-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(4-ethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3

InChI Key

NHEJVLNNXBSWOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.